Biopterin-d3

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

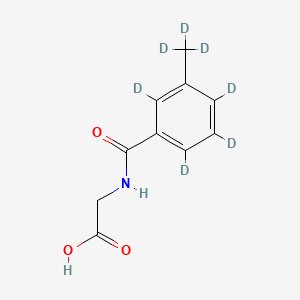

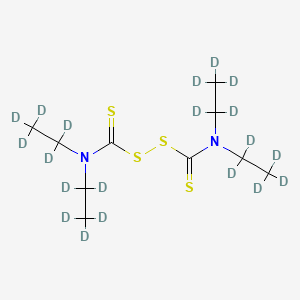

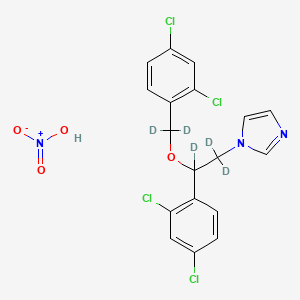

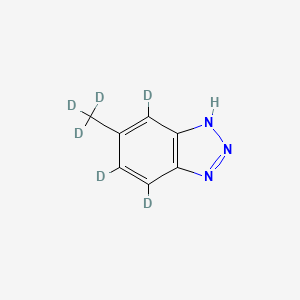

Biopterin-d3 is a stable isotope labelled compound with the molecular formula C9 2H3 H8 N5 O3 and a molecular weight of 240.23 .

Synthesis Analysis

This compound is involved in the pterin biosynthetic pathway. A sensitive liquid chromatography tandem mass spectrometry (LC-MS/MS) method has been developed for the determination of BH4, 7,8-dihydrobiopterin (BH2), neopterin, and sepiapterin in cerebrospinal fluid (CSF), which provides a more comprehensive evaluation of the pterin pathway .

Molecular Structure Analysis

The molecular structure of this compound is represented by the formula C9H11N5O3 . The InChI representation of this compound is InChI=1S/C9H11N5O3/c1-3(15)6(16)4-2-11-7-5(12-4)8(17)14-9(10)13-7/h2-3,6,15-16H,1H3,(H3,10,11,13,14,17)/t3-,6-/m0/s1/i1D3 .

Chemical Reactions Analysis

This compound is involved in various chemical reactions. For instance, when the availability of BH4 is low, electron transfer in the active site of nitric oxide synthase becomes uncoupled from the oxidation of arginine. This results in the production of radical species that are capable of a direct attack on tetrahydrobiopterin, further depleting its local availability .

Physical And Chemical Properties Analysis

This compound has a molecular weight of 240.23 g/mol . More detailed physical and chemical properties were not found in the search results.

科学的研究の応用

クロマトグラフィー分析

Biopterin-d3は、液体クロマトグラフィー質量分析(LC-MS / MS)などのクロマトグラフィー法における標準物質として使用でき、さまざまなサンプル中のビオプテリンを迅速かつ正確に分析できます。 これは、臨床診断と薬物動態において不可欠な、優れたピーク形状と分解能を備えた高速分離技術を開発するために不可欠です .

神経伝達物質疾患の診断

脳脊髄液(CSF)中のビオプテリン(this compoundを含む)の分析は、しばしばプテリン生合成経路の欠損を特定するために使用されます。そのような欠損は、モノアミン代謝に影響を与え、小児神経伝達物質疾患を引き起こす可能性があります。 This compoundは、重水素化標準物質として、診断テストの精度を高めることができます .

痛み研究

痛み研究では、this compoundを使用して、末梢神経損傷または炎症後の痛み発症および持続におけるテトラヒドロビオプテリン(BH4)合成の役割を研究することができます。 これは、影響を受けた組織中のビオプテリンのレベルを定量化する際の参照化合物として機能します .

Safety and Hazards

将来の方向性

Research on Biopterin-d3 and related compounds is ongoing. For instance, there is interest in the field of cancer immunology and immunotherapy due to its involvement in the cytotoxic T cell response . Furthermore, there is preclinical evidence supporting a clinical role for tetrahydrobiopterin supplementation to enhance immunotherapy and radiotherapy for solid tumors .

作用機序

Target of Action

Biopterin-d3, a deuterated variant of biopterin, is integral to the biosynthesis of tetrahydrobiopterin (BH4) . BH4 is an essential cofactor for several enzymes, including phenylalanine hydroxylase (PAH), tyrosine hydroxylase (TH), and tryptophan hydroxylase (TPH) . These enzymes are involved in the synthesis of the neurotransmitters dopamine, serotonin, and norepinephrine .

Mode of Action

This compound, like its non-deuterated counterpart, plays a crucial role in the conversion of amino acids to precursors of major monoamine neurotransmitters . It acts as a cofactor for the aforementioned hydroxylase enzymes, being required for their activity as catalysts .

Biochemical Pathways

This compound is involved in the biosynthesis of BH4, which is integral to several biochemical pathways . BH4 serves as a cofactor for the aromatic amino acid hydroxylases PAH, TH, and TPH, which catalyze key reactions in the synthesis of the monoamines dopamine, serotonin, norepinephrine, and epinephrine . A disturbance of BH4 metabolism results in a severe depletion of all monoamine neurotransmitters .

Pharmacokinetics

It’s known that the presence of deuterium atoms can slow down the metabolic degradation of biopterin in biological systems . This allows researchers to more precisely track its distribution, interaction, and breakdown products .

Result of Action

The primary result of this compound’s action is the synthesis of the neurotransmitters dopamine, serotonin, and norepinephrine . By acting as a cofactor for the hydroxylase enzymes, this compound facilitates the conversion of amino acids to these neurotransmitters . This plays a crucial role in various neurological functions and development .

Action Environment

It’s known that the presence of deuterium atoms in this compound can influence its metabolic degradation

特性

IUPAC Name |

2-amino-6-[(1R,2S)-3,3,3-trideuterio-1,2-dihydroxypropyl]-3H-pteridin-4-one |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H11N5O3/c1-3(15)6(16)4-2-11-7-5(12-4)8(17)14-9(10)13-7/h2-3,6,15-16H,1H3,(H3,10,11,13,14,17)/t3-,6-/m0/s1/i1D3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LHQIJBMDNUYRAM-OERXLRDQSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C(C1=CN=C2C(=N1)C(=O)NC(=N2)N)O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C([2H])([2H])[C@@H]([C@@H](C1=CN=C2C(=N1)C(=O)NC(=N2)N)O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H11N5O3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40675695 |

Source

|

| Record name | 2-Amino-6-[(1R,2S)-1,2-dihydroxy(3,3,3-~2~H_3_)propyl]pteridin-4(1H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40675695 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

240.23 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

1217838-71-5 |

Source

|

| Record name | 2-Amino-6-[(1R,2S)-1,2-dihydroxy(3,3,3-~2~H_3_)propyl]pteridin-4(1H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40675695 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。